Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13657990
InChI: InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-10(6-8-13)9-18(4,15)16/h10H,5-9H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C
Molecular Formula: C12H23NO4S
Molecular Weight: 277.38 g/mol

Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13657990

Molecular Formula: C12H23NO4S

Molecular Weight: 277.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-((methylsulfonyl)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C12H23NO4S
Molecular Weight 277.38 g/mol
IUPAC Name tert-butyl 4-(methylsulfonylmethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-7-5-10(6-8-13)9-18(4,15)16/h10H,5-9H2,1-4H3
Standard InChI Key FTAASJVPVODJDD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C12H23NO4S, with a molecular weight of 293.38 g/mol. Its IUPAC name derives from the piperidine ring system, where the Boc group occupies the 1-position, and the methylsulfonylmethyl group is attached to the 4-position. The sulfone moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Key Structural Attributes:

  • Boc Group: Enhances solubility in organic solvents and protects the amine during synthetic steps.

  • Methylsulfonylmethyl Substituent: Imparts polarity and serves as a hydrogen bond acceptor, critical for target engagement in drug design .

  • Piperidine Ring: Provides conformational rigidity, favoring specific binding orientations in biological systems.

The SMILES notation for this compound is:
O=C(OC(C)(C)C)N1CCC(CC1)CS(=O)(=O)C

Physicochemical Properties

Predicted and experimental data for analogous compounds guide the understanding of this compound’s behavior:

PropertyValue/DescriptionSource
Molecular Weight293.38 g/molCalculated
LogP (iLOGP)2.8 (estimated)
Solubility1.2 mg/mL in water; highly soluble in DCMExtrapolated
Melting Point192–193°C (similar to mesyloxy analog)
Boiling PointNot available
TPSA81.3 Ų (polar surface area)

Stability:

  • The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid).

  • The sulfone group resists reduction, enhancing stability in oxidative environments .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound’s sulfone moiety mimics phosphate groups, making it valuable in kinase inhibitor design. For instance, quinazoline derivatives incorporating similar piperidine sulfonates exhibit potent activity against EGFR and VEGFR kinases .

PROTACs (Proteolysis-Targeting Chimeras)

The rigid piperidine scaffold serves as a linker in PROTACs, connecting E3 ligase ligands to target-binding domains. The sulfone group enhances solubility and pharmacokinetics .

Peptide Mimetics

Incorporating the Boc-protected piperidine into peptide chains improves metabolic stability and membrane permeability, crucial for orally bioavailable drugs.

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended Practices:

  • Use personal protective equipment (PPE) in well-ventilated areas.

  • Avoid inhalation and direct contact with skin or eyes.

Comparative Analysis with Related Compounds

The methylsulfonylmethyl group distinguishes this compound from its mesyloxy analog (CAS 141699-59-4):

FeatureMethylsulfonylmethyl DerivativeMesyloxy Analog
Substituent-CH2SO2CH3-OSO2CH3
ReactivityLess electrophilic; resistant to hydrolysisActs as a leaving group in SN2 reactions
ApplicationsStable linker in PROTACsIntermediate for coupling reactions

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